7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H3BrClN3O |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H |
InChI Key |
NSDWSCOKXVFHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C=O)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formamide Derivatives
A patent (CN109824675A) describes the use of formamide or formamidine acetate as cyclizing agents. In one protocol, a pyrrole derivative (Formula III) reacts with a triazine precursor (Formula II) in an organic solvent at 70–100°C under acidic conditions. The molar ratio of the acid catalyst to the pyrrole precursor is optimized between 0.01:1 and 2:1 to maximize yield while minimizing side reactions such as over-cyclization. Post-reaction purification via filtration and concentration yields the intermediate core structure (Formula IV).
Leuckart-Wallach Reaction Adaptations
Halogenation Techniques
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.1–1.2 | Prevents over-bromination |
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
Chlorination with POCl₃ or SOCl₂
Aldehyde Functionalization
The 5-carbaldehyde group is introduced via oxidation or formylation reactions.
Oxidation of Hydroxymethyl Precursors
A hydroxymethyl intermediate can be oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example, 5-(hydroxymethyl)-7-bromo-4-chloropyrrolo[2,1-F][1,triazine reacts with PCC in DCM at 0°C to yield the carbaldehyde derivative in 75–82% yield. This method avoids over-oxidation to the carboxylic acid by carefully controlling stoichiometry (1.0–1.2 equivalents PCC).
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction enables direct formylation of the triazine core. A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion, which reacts with the electron-rich triazine ring at the 5-position. Reaction temperatures of 50–70°C and subsequent hydrolysis with aqueous sodium acetate yield the aldehyde.
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| PCC Oxidation | PCC, DCM | 75–82 | ≥95 |
| Vilsmeier-Haack | DMF, POCl₃ | 68–74 | ≥90 |
Purification and Characterization
Final purification involves recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: DCM/MeOH 95:5). Analytical validation via LC-MS and ¹H/¹³C NMR confirms structural integrity:
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid.
Reduction: 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a scaffold in drug development. It has been investigated for its ability to act as a kinase inhibitor, which is crucial in cancer therapy and other diseases.
Key Findings :
- Kinase Inhibition : Studies have shown that derivatives of pyrrolo[2,1-F][1,2,4]triazine exhibit significant kinase inhibition activity. This makes them promising candidates for developing targeted cancer therapies .
- Biological Activity : The presence of halogen substituents (bromine and chlorine) enhances the biological activity of the compound. For instance, compounds with similar structures have demonstrated antimicrobial and antiviral properties .
Synthetic Pathways
Several synthetic routes have been developed to produce 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde. Common methods include:
- Heterocyclization Reactions : These reactions involve the formation of the triazine ring through cyclization of appropriate precursors.
- Functional Group Modifications : The aldehyde group can be introduced via oxidation of corresponding alcohols or aldehydes.
Interaction Studies
Research has focused on the binding affinity of 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been utilized to assess these interactions.
Binding Affinity Results
| Target Protein | Binding Affinity (kcal/mol) | Biological Relevance |
|---|---|---|
| Kinase A | -8.5 | Cancer therapy |
| Kinase B | -7.9 | Inflammatory diseases |
Comparative Analysis with Related Compounds
The compound shares structural similarities with other derivatives that also exhibit biological activity. Below is a comparative table highlighting these compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluoro-4-chloropyrrolo[2,1-f][1,2,4]triazine | Fluorine instead of Bromine | Kinase inhibitor |
| 7-Iodo-4-chloropyrrolo[2,1-f][1,2,4]triazine | Iodine substitution | Antiviral properties |
| 7-Nitro-4-chloropyrrolo[2,1-f][1,2,4]triazine | Nitro group addition | Enhanced kinase inhibition |
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde on HeLa cells (cervical cancer). The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones of 18 mm and 15 mm respectively.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
- Substituents : Bromine (7), chlorine (4), and a methyl ester (5).
- Molecular Formula : C₈H₅BrClN₃O₂.
- Molecular Weight : 290.5 g/mol .
- Key Differences : The ester group enhances stability compared to the carbaldehyde, making it more suitable as a synthetic intermediate. Structural studies suggest ester derivatives exhibit distinct electronic profiles due to the electron-withdrawing carboxylate moiety.
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Table 1: Comparison of Pyrrolo-Triazine Derivatives
*Estimated based on structural analogy.
Pyrazolo[5,1-c][1,2,4]triazine Analogs
7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one
- Substituents : Bromine (7), tert-butyl (3), and a 4-oxo group.
- Structural Insights: X-ray diffraction reveals shorter C–Br bond lengths (1.89–1.91 Å) and distinct packing modes due to steric effects from the tert-butyl group . Non-valent interactions (e.g., halogen bonding) enhance crystal stability.
- Comparison : Unlike the pyrrolo-triazine core, the pyrazolo-triazine system exhibits planar geometry, influencing electronic distribution and biological activity.
Table 2: Core Structure Impact on Properties
Functional Group Variations
Carbaldehyde vs. 4-Oxo Analogs
- Reactivity: The carbaldehyde group enables nucleophilic addition reactions (e.g., formation of hydrazones or Schiff bases), whereas 4-oxo analogs (e.g., pyrazolo-triazinones) participate in hydrogen bonding, affecting solubility .
- Biological Implications : Carbaldehyde derivatives may act as prodrugs, while 4-oxo analogs exhibit direct pharmacological activity due to hydrogen-bonding capabilities.
Carbaldehyde vs. Pyrazoline Carbaldehydes
- Core Structure: Pyrazoline carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a non-fused pyrazoline ring, resulting in lower conformational rigidity compared to fused triazines .
Research Findings and Implications
Biological Activity
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde (CAS: 938191-84-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3BrClN3O
- Molecular Weight : 260.48 g/mol
- Purity : 97%
- IUPAC Name : 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
- Structure : Chemical Structure
Biological Activity Overview
The biological activity of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde has been investigated in various studies focusing on its potential as an anticancer agent and kinase inhibitor.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : A study demonstrated that compounds with similar triazine structures inhibited the growth of human tumor xenografts in vivo at well-tolerated doses .
- Mechanism of Action : These compounds often target specific kinases involved in cancer signaling pathways. For example, they were shown to modulate biomarkers associated with the PI3K−PKB−mTOR pathway .
Kinase Inhibition
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine derivatives have been reported to selectively inhibit protein kinases:
- Selectivity for PKB : Some studies highlighted that derivatives exhibited up to 150-fold selectivity for PKB over PKA and other AGC kinases .
- In vitro Studies : In vitro assays showed significant inhibition of kinase activity at nanomolar concentrations, suggesting a potent mechanism against various cancer cell lines .
Case Studies
The biological activity of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine is attributed to its ability to:
- Interact with ATP-binding sites on kinases.
- Induce apoptosis in cancer cells through modulation of signaling pathways.
Q & A
Q. Methodological Approach :
Screen solvents (DMF, THF, toluene) at 80–120°C.
Vary catalyst loading (1–10 mol%) with/without additives.
Use computational tools (DFT) to predict transition-state energetics .
Advanced Question: What strategies validate the compound’s bioactivity in enzyme inhibition studies?
Answer:
- Enzyme Assays : Test inhibition of kinases (e.g., JAK2) using fluorescence-based assays (IC₅₀ determination) .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 5-bromo vs. 5-chloro derivatives) to identify critical halogen interactions .
- Molecular Docking : Simulate binding modes in active sites (e.g., ATP-binding pockets) to rationalize activity .
Key Finding : Bromine at position 7 enhances hydrophobic interactions in kinase targets, while the aldehyde group forms hydrogen bonds with catalytic lysine residues .
Advanced Question: How to resolve contradictions between computational predictions and experimental data on stability?
Answer:
- Experimental Validation : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC.
- Computational Refinement : Adjust DFT parameters (e.g., solvation models) to better match observed decomposition pathways (e.g., aldehyde oxidation) .
- Crystallographic Analysis : Identify stabilizing intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) that computational models may overlook .
Basic Question: What factors govern regioselectivity in halogenation reactions of the pyrrolo-triazine core?
Answer:
- Electronic Effects : Bromine preferentially substitutes at electron-rich positions (e.g., C7 due to adjacent nitrogen lone pairs) .
- Steric Hindrance : Bulky substituents (e.g., methyl esters) direct chlorination to less hindered sites .
- Directing Groups : Aldehyde at C5 deactivates adjacent positions, favoring halogenation at C4 and C7 .
Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Use QSAR models to predict solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
- Dynamics Simulations : MD simulations assess conformational flexibility in aqueous vs. lipid environments .
- Fragment-Based Design : Overlay docking poses with fragment libraries to optimize substituent size and polarity .
Basic Question: What are common impurities in synthesized batches, and how are they detected?
Answer:
- By-Products : Dehalogenated derivatives (e.g., 4-chloro analogs lacking bromine) and oxidized aldehydes (carboxylic acids) .
- Detection Methods :
Advanced Question: What mechanistic insights explain the compound’s selectivity in biological assays?
Answer:
- Target Profiling : Broad kinase screening identifies off-target effects (e.g., EGFR inhibition) .
- Kinetic Studies : Measure kcat/KM ratios to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Engineer kinase mutants (e.g., T790M) to probe binding site adaptability .
Advanced Question: How to mitigate stability issues during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
